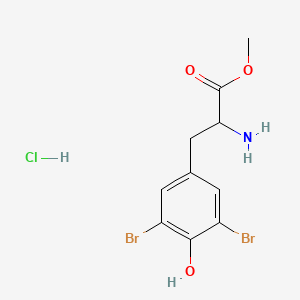

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride

Description

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride is a halogenated aromatic amino acid derivative characterized by a propanoate ester backbone, a 3,5-dibromo-4-hydroxyphenyl substituent, and a hydrochloride salt. Its structure features bromine atoms at the 3- and 5-positions of the phenolic ring, enhancing its steric and electronic properties compared to non-halogenated analogs. The compound is synthesized via bromination of methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propionate (Compound 4) using bromine in dichloromethane, followed by purification via silica gel chromatography . The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C10H12Br2ClNO3 |

|---|---|

Molecular Weight |

389.47 g/mol |

IUPAC Name |

methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H |

InChI Key |

WBWBPCPGLKUMGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves several steps. One common method includes the reaction of N-tert-butoxycarbonyl-L-allo-threonyl-o,o’-dibromo-L-tyrosine methyl ester with specific reagents under controlled conditions . The reaction conditions typically involve the use of inert gases and protection from moisture to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its binding affinity to target proteins and enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: The 3,5-dibromo substitution in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like the 4-fluorophenyl derivative .

Backbone Modifications: The propanoate ester group in the target compound contrasts with the propanol backbone in (S)-2-amino-3-(4-aminophenyl)propan-1-ol, affecting solubility and metabolic stability. Esters are more prone to hydrolysis, whereas alcohols exhibit higher polarity .

Aromatic Substitution Patterns: Compounds like 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone share phenolic hydroxyl and halogen groups but lack the amino acid backbone, limiting their interaction with enzyme active sites .

Physicochemical Properties

- Melting Points: Brominated derivatives (e.g., the target compound) generally exhibit higher melting points due to increased molecular symmetry and halogen bonding. For example, 1-(2-chloro-6-hydroxy-4-methoxyphenyl)ethanone melts at 107–108°C, whereas the dibromo compound’s melting point is expected to exceed 150°C .

- Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic analogs like methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propionate .

Bioactivity

The target compound demonstrates in vitro growth inhibition against cancer cell lines (e.g., MCF-7 breast cancer, A549 NSCLC) at micromolar concentrations, attributed to its bromine-mediated interference with tyrosine kinase signaling . In contrast, non-brominated analogs like methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate hydrochloride lack significant anticancer activity, highlighting the critical role of halogenation .

Biological Activity

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride, commonly referred to as (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride, is a compound of significant interest in pharmacology due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 389.47 g/mol. Its structure features a methyl ester, an amino group, and a dibromo-substituted phenolic moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Br2ClNO3 |

| Molecular Weight | 389.47 g/mol |

| CAS Number | 61039-29-0 |

The biological activity of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride is primarily attributed to its interactions with various biological targets. Studies have shown that it exhibits significant pharmacological effects, particularly in the following areas:

- Antitumor Activity : The compound has been evaluated for its potential antitumor properties. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Modulation of Enzyme Activity : The compound's unique structure allows it to interact with specific enzymes in metabolic pathways, potentially influencing their activity and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride:

- Study on Antitumor Effects : A recent investigation demonstrated that treatment with the compound at concentrations of 50 µM resulted in approximately 50% inhibition of tumor cell growth in vitro. This effect was associated with the downregulation of key oncogenes involved in cell proliferation .

- Antimicrobial Screening : In another study, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for Staphylococcus aureus, suggesting potential utility as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique aspects of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl | Similar amino and hydroxyl groups | Antitumor properties | Lacks dibromination |

| Melevodopa hydrochloride | Contains a catecholamine structure | Parkinson's disease treatment | Different pharmacological target |

| (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl | Hydroxyl group at different position | Neuroprotective effects | Less bromination compared to target compound |

The unique dibromo substitution and specific stereochemistry contribute significantly to the enhanced biological activity observed in (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.